Regulatory Compliance: Validated Use as Raloxifene Impurity 9 Reference Standard
Unlike general-purpose benzothiophene derivatives, 4-(6-Methoxybenzo[b]thiophen-2-yl)phenol is specifically designated and supplied as 'Raloxifene Impurity 9', a reference standard with detailed characterization data compliant with regulatory guidelines [1]. It is suitable for use in analytical method development, method validation (AMV), and Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA) [1]. This is a critical differentiator from compounds like 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene, which, while also an intermediate, is not a designated impurity standard [2].
| Evidence Dimension | Regulatory Utility & Characterization Level |
|---|---|
| Target Compound Data | Supplied as a reference standard with detailed characterization data compliant with regulatory guidelines; suitable for ANDA AMV/QC. |
| Comparator Or Baseline | 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene (Raloxifene intermediate) [2] |
| Quantified Difference | Qualitative: The target compound is a designated, characterized impurity standard; the comparator is a general synthetic intermediate. |
| Conditions | Regulatory context for generic drug applications (ANDA). |
Why This Matters
For analytical and QC labs developing ANDA methods for Raloxifene, the availability of a fully characterized impurity standard is mandatory for demonstrating method specificity and accuracy; this compound fulfills that precise role.
- [1] ChemWhat. (n.d.). Raloxifene Impurity 9 CAS#: 175460-94-3. View Source
- [2] Patents-Review.com. (2007). Process for preparing raloxifene hydrochloride. View Source
